molecular formula C40H54 B1251461 1',2'-Dihydrochlorobactene

1',2'-Dihydrochlorobactene

Cat. No. B1251461
M. Wt: 534.9 g/mol
InChI Key: QEIVSWXZEWDIPZ-IQAIWTHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',2'-Dihydrochlorobactene is a triterpenoid.

Scientific Research Applications

  • Catalytic Oxidation Applications : 1',2'-Dihydrochlorobactene can be used in catalytic oxidation processes. For example, the catalytic oxidation of similar compounds like 1,2-dichlorobenzene has been studied over transition metal oxides, indicating potential applications in environmental remediation and industrial chemistry (Krishnamoorthy, Rivas, & Amiridis, 2000).

  • Catalyst Characterization and Activity : Research on catalysts such as CuCl2/Al2O3 in ethylene oxychlorination, which involves compounds similar to 1',2'-Dihydrochlorobactene, highlights the importance of catalyst characterization in enhancing chemical reactions and selectivity (Finocchio, Rossi, Busca, Padovan, Leofanti, Cremaschi, Marsella, & Carmello, 1998).

  • Polymerization Processes : The polymerization of propylene using supported, chiral, ansa-metallocene catalysts, and the production of polypropylene with narrow molecular weight distributions, is another area of research relevant to the applications of 1',2'-Dihydrochlorobactene (Collins, Kelly, & Holden, 1992).

  • Chemical Reaction Mechanisms : Studies on the mechanism of contact eliminations and the effect of the anion on the activity and selectivity of salts in the HCl elimination from chlorinated butanes can provide insights into the reaction mechanisms relevant to compounds like 1',2'-Dihydrochlorobactene (Andréu & Madrid, 1976).

  • Environmental Remediation : The enhanced removal of chlorinated compounds like 1,2-dichloroethane by anodophilic microbial consortia in microbial fuel cells suggests potential environmental applications in treating contamination related to compounds similar to 1',2'-Dihydrochlorobactene (Pham, Boon, Marzorati, & Verstraete, 2009).

properties

Product Name

1',2'-Dihydrochlorobactene

Molecular Formula

C40H54

Molecular Weight

534.9 g/mol

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19-decaenyl]-1,3,4-trimethylbenzene

InChI

InChI=1S/C40H54/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-16,18-19,21-31H,13,17,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+

InChI Key

QEIVSWXZEWDIPZ-IQAIWTHGSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)C)/C)/C)C

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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